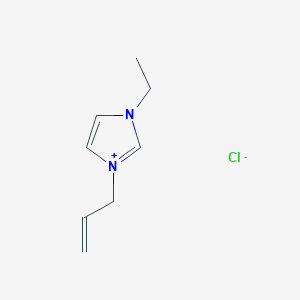
1-Allyl-3-ethylimidazolium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-3-ethylimidazolium chloride is an ionic liquid that has garnered significant attention due to its unique properties and versatile applications. As a member of the imidazolium-based ionic liquids, it is known for its high thermal stability, low volatility, and excellent solubility for various organic and inorganic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Allyl-3-ethylimidazolium chloride can be synthesized through a quaternization reaction. The process typically involves the reaction of 1-ethylimidazole with allyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Allyl-3-ethylimidazolium chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions where the chloride ion can be replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like silver nitrate can be used to replace the chloride ion.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imidazolium derivatives, while substitution reactions can produce various imidazolium salts .
Applications De Recherche Scientifique
1-Allyl-3-ethylimidazolium chloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-allyl-3-ethylimidazolium chloride involves its ability to disrupt hydrogen bonding networks and stabilize reactive intermediates. This property makes it an effective solvent and catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with polar and non-polar molecules, leading to enhanced reaction rates and selectivity .
Comparaison Avec Des Composés Similaires
- 1-Allyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium chloride
Comparison: 1-Allyl-3-ethylimidazolium chloride is unique due to its specific alkyl chain length and the presence of an allyl group, which imparts distinct solubility and reactivity properties. Compared to 1-allyl-3-methylimidazolium chloride, it has a slightly different solubility profile and thermal stability. The presence of the ethyl group in place of the methyl group can influence its interactions with various substrates and solvents .
Propriétés
Formule moléculaire |
C8H13ClN2 |
|---|---|
Poids moléculaire |
172.65 g/mol |
Nom IUPAC |
1-ethyl-3-prop-2-enylimidazol-3-ium;chloride |
InChI |
InChI=1S/C8H13N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1 |
Clé InChI |
BPDZKCLIWCFCAC-UHFFFAOYSA-M |
SMILES canonique |
CCN1C=C[N+](=C1)CC=C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


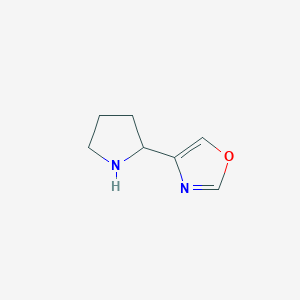


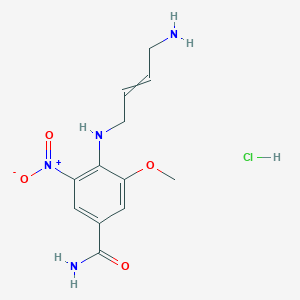
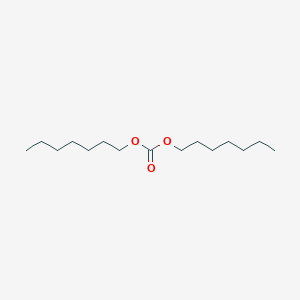
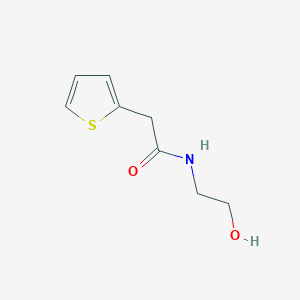

![n-(1-Methylbenzo[f]quinazolin-3-yl)guanidine](/img/structure/B14802521.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)

![(2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B14802543.png)
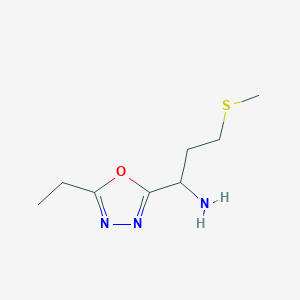
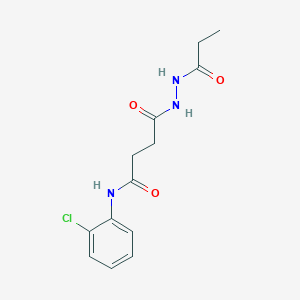
![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
